molecular formula C18H22FN3O3S B2631143 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine CAS No. 2034473-84-0

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine

Cat. No.: B2631143
CAS No.: 2034473-84-0
M. Wt: 379.45
InChI Key: XRPNNNYXFASOJU-UHFFFAOYSA-N
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Description

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a synthetic compound of interest in pharmaceutical and chemical research. It features a pyrimidine core—a privileged scaffold in medicinal chemistry—linked to a sulfonyl piperidine group . This specific molecular architecture, incorporating both a sulfonamide and an ether linkage, suggests potential for developing protease or kinase inhibitors, as similar structural motifs are found in various bioactive molecules . The compound is intended for Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers are directed to the product's Certificate of Analysis (CoA) for specific data on safety and handling. Key identifiers, including CAS Number , Molecular Formula , and Molecular Weight , are essential for precise identification and ordering and should be confirmed with the supplier.

Properties

IUPAC Name

4-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]oxy-2,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3S/c1-12-10-15(19)4-5-17(12)26(23,24)22-8-6-16(7-9-22)25-18-11-13(2)20-14(3)21-18/h4-5,10-11,16H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPNNNYXFASOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate, 1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl. This can be achieved through the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine under basic conditions.

    Pyrimidine Core Synthesis: The pyrimidine core, 2,6-dimethylpyrimidine, is synthesized separately through a condensation reaction involving appropriate precursors such as acetylacetone and formamide.

    Coupling Reaction: The final step involves the coupling of the piperidine intermediate with the pyrimidine core. This is typically done using a nucleophilic substitution reaction where the piperidine nitrogen attacks the electrophilic carbon of the pyrimidine ring, facilitated by a suitable base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine exhibit promising anticancer properties. The compound's structure suggests potential interactions with tubulin and other cellular targets involved in cancer cell proliferation. Molecular docking studies have been proposed to explore binding affinities and mechanisms of action against various cancer cell lines.

Inhibition of Nucleoside Transporters

The compound may serve as an inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial in nucleotide synthesis and adenosine regulation. Structure-activity relationship studies have shown that modifications in similar compounds can significantly enhance their selectivity towards ENT subtypes, which could lead to the development of more effective therapeutic agents targeting cancer or viral infections .

Antibiotic Development

The sulfonamide component of the compound suggests potential applications in antibiotic development. Compounds with similar structures have demonstrated activity against bacterial infections, making them candidates for further exploration in the field of antimicrobial therapy.

Case Study 1: Anticancer Efficacy

A study investigated the effects of related pyrimidine derivatives on A431 vulvar epidermal carcinoma cells. The findings indicated that certain derivatives significantly inhibited cell proliferation and migration, suggesting that modifications to the pyrimidine structure can enhance anticancer activity .

Case Study 2: Structure-Activity Relationship

Research on the structure-activity relationships of various piperidine derivatives revealed that specific substitutions could optimize their inhibitory effects on ENTs. For example, the introduction of halogen groups at strategic positions was found to improve binding affinity and selectivity towards specific transporter subtypes .

Mechanism of Action

The mechanism of action of 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The fluorinated phenyl group and the piperidine ring are likely to play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name (or Identifier) Core Structure Key Substituents Yield (%) Melting Point (°C) Characterization Methods Reference
Target Compound Pyrimidine 2,6-Dimethyl; 4-((1-(4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy N/A N/A Inferred (NMR, MS) N/A
1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d) Urea-linked phenyl Ethyl urea; 4-fluorophenylsulfonyl 55.2 Not reported ¹H NMR (DMSO-d6), MS
1-(Bis(4-Fluorophenyl)methyl)-4-((3-sulfamoylaminophenyl)sulfonyl)piperazine (6h) Piperazine Bis(4-fluorophenyl)methyl; 3-sulfamoylaminophenyl Not given 132–230 ¹H/¹³C/¹⁹F NMR, MS, TLC
4-Chloro-N-(1-(4-(3-ethylthioureido)benzyl)piperidin-4-yl)-2-methoxybenzamide (8c) Benzamide Chloro, methoxy; 4-(3-ethylthioureido)benzyl 65.2 Not reported ¹H NMR (DMSO-d6)
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno-pyrimidine Piperidin-1-yl; thioxo-tetrahydrochromeno-pyrimidine Not given Not reported ¹H/¹³C NMR, MS, computational

Key Observations:

Core Structure Influence: The target’s pyrimidine core (vs. Pyrimidines are known for their role in nucleic acid analogs and kinase inhibitors . Chromeno-pyrimidine derivatives () exhibit drug-like bioavailability due to fused ring systems, whereas the target’s simpler pyrimidine-ether linkage may prioritize metabolic stability .

Substituent Effects :

  • The 4-fluoro-2-methylphenylsulfonyl group in the target introduces steric hindrance and lipophilicity compared to the 4-fluorophenylsulfonyl group in 14d. The methyl group may increase membrane permeability but reduce solubility .
  • Bis(4-fluorophenyl)methyl substituents in 6h () demonstrate higher melting points (up to 230°C), suggesting enhanced crystallinity due to bulky aromatic groups .

Synthetic Efficiency :

  • Yields for sulfonyl-piperidine derivatives vary widely (35.2–65.2% in ), likely due to steric challenges in sulfonylation or coupling steps. The target’s synthesis would require optimization of reaction conditions (e.g., base catalysts, solvent systems) to improve efficiency .

Spectroscopic and Computational Insights

  • NMR Trends :
    • The target’s ¹H NMR would likely show shifts for the piperidin-4-yloxy group (δ ~3.5–4.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm), comparable to 14d’s urea-linked protons (δ ~7.26 ppm for NH) .
    • ¹⁹F NMR (as used in ) would confirm the fluorine environment in the 4-fluoro-2-methylphenyl group .
  • Computational Predictions: Chromeno-pyrimidine analogs () exhibit favorable oral bioavailability due to balanced LogP and polar surface area. The target’s dimethylpyrimidine and sulfonyl groups may similarly align with Lipinski’s rules for drug-likeness .

Biological Activity

The compound 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a complex organic molecule characterized by its unique structural features, including a piperidine ring, a sulfonyl group, and a pyrimidine core. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18FN2O3SC_{17}H_{18}FN_{2}O_{3}S, with a molecular weight of approximately 384.9 g/mol. The structure includes several functional groups that contribute to its biological activity:

Functional GroupDescription
Piperidine A six-membered ring containing nitrogen that often plays a role in biological activity.
Sulfonyl A sulfonic acid derivative that can enhance solubility and reactivity.
Fluoro Group Enhances metabolic stability and bioactivity.
Pyrimidine A heterocyclic aromatic compound that can participate in various biochemical interactions.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related sulfonamide derivatives can inhibit cancer cell proliferation by interacting with tubulin or other cellular targets involved in mitosis .

2. Antimicrobial Activity

The sulfonamide component is known for its antibacterial properties. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves enzyme inhibition, which disrupts bacterial metabolism .

3. Enzyme Inhibition

The compound has been investigated for its potential to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . In vitro studies demonstrated promising results in inhibiting AChE activity, suggesting potential applications in cognitive enhancement therapies.

Case Study: In Vivo Efficacy

In a study focusing on related piperidine derivatives, researchers found that certain analogs demonstrated significant reductions in tumor growth in mouse models when administered at specific dosages. The study highlighted the importance of the piperidine structure in enhancing the compound's efficacy against cancer cells .

Pharmacological Evaluation

A detailed pharmacological evaluation revealed that the compound exhibits a dose-dependent response in various biological assays. For example, when tested against cultured cancer cell lines, it showed a half-maximal inhibitory concentration (IC50) in the low micromolar range, indicating potent biological activity .

Q & A

Basic Question: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via sulfonylation of the piperidine ring followed by nucleophilic substitution. Key steps include:

  • Sulfonylation: React 4-fluorine-substituted aryl sulfonyl chlorides with piperidin-4-ol derivatives under mild alkaline conditions (e.g., NaOH in dichloromethane) to form the sulfonylpiperidine intermediate .
  • Coupling: Use Mitsunobu or SN2 reactions to link the sulfonylpiperidine to the pyrimidine core. For fluorinated pyrimidines, metal-free conditions with β-CF3 aryl ketones have achieved yields >80% under reflux in acetonitrile .
  • Optimization: Adjust reaction time (typically 6–24 hours), temperature (60–100°C), and stoichiometric ratios (e.g., 1.2–1.5 equivalents of sulfonyl chloride) to maximize yield. Monitor progress via TLC or HPLC .

Basic Question: How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:
Employ a multi-technique approach:

  • NMR Spectroscopy: Analyze ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions. For example, the sulfonyl group’s ¹⁹F signal appears at δ -110 to -115 ppm, while pyrimidine protons resonate at δ 6.8–7.2 ppm .
  • Mass Spectrometry: Use HRMS (High-Resolution MS) to verify molecular ion peaks. Expected deviations between calculated and observed values should be <5 ppm .
  • Melting Point: Compare experimental values (e.g., 145–150°C) with literature data to assess crystallinity and purity .

Advanced Question: How can structural modifications enhance biological activity, and what computational tools support this?

Methodological Answer:

  • Derivative Design: Introduce substituents (e.g., halogens, methoxy groups) at the pyrimidine’s 2- and 6-positions to modulate lipophilicity and target binding. For example, replacing methyl with ethyl increases metabolic stability .
  • Computational Modeling: Use tools like Schrödinger Suite or AutoDock to predict binding affinity to target proteins (e.g., kinases). Focus on optimizing parameters like LogP (<3) and polar surface area (<90 Ų) for bioavailability .
  • Validation: Synthesize top candidates and test in vitro (e.g., enzyme inhibition assays) to correlate computational predictions with experimental results .

Advanced Question: How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?

Methodological Answer:

  • Spectral Discrepancies: If NMR signals deviate from expected patterns (e.g., split peaks), check for diastereomerism or residual solvents. Use deuterated solvents and 2D NMR (COSY, HSQC) to resolve ambiguities .
  • Reaction Failures: If yields drop below 50%, test alternative catalysts (e.g., DMAP for Mitsunobu reactions) or switch solvents (e.g., THF instead of DCM) to improve solubility .
  • Byproduct Analysis: Isolate side products via column chromatography and characterize them via LC-MS to identify competing reaction pathways (e.g., over-sulfonylation) .

Basic Question: What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Hazard Mitigation: Wear PPE (gloves, goggles) due to the compound’s potential toxicity (H301: toxic if swallowed). Avoid inhalation by working in a fume hood .
  • Waste Disposal: Segregate halogenated waste (e.g., dichloromethane) and sulfonamide byproducts. Neutralize acidic/basic residues before disposal via certified waste handlers .

Advanced Question: How can interdisciplinary applications (e.g., materials science) be explored for this compound?

Methodological Answer:

  • Material Design: Functionalize the pyrimidine core with electron-withdrawing groups (e.g., nitro) to create π-conjugated systems for optoelectronic devices. Measure conductivity via four-probe methods .
  • Catalysis: Test the sulfonylpiperidine moiety as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings). Monitor catalytic efficiency via turnover number (TON) calculations .

Advanced Question: What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Analyze degradation via HPLC; <10% degradation indicates suitability for in vivo studies .
  • Metabolic Profiling: Use liver microsomes to identify metabolites. Detect fluorinated fragments via ¹⁹F NMR or LC-MS/MS to assess metabolic pathways .

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